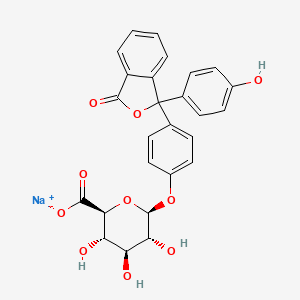

Phenolphthalein glucuronide (sodium)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenolphthalein glucuronide (sodium) is a chemical compound that serves as a substrate for the enzyme β-glucuronidase. It is derived from phenolphthalein, a well-known pH indicator, through glucuronidation. This compound is primarily used in biochemical assays to measure β-glucuronidase activity, which is significant in various biological and medical research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Phenolphthalein glucuronide (sodium) is synthesized by conjugating phenolphthalein with glucuronic acid. The reaction typically involves the use of phenolphthalein and glucuronic acid in the presence of a catalyst under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .

Industrial Production Methods

Industrial production of phenolphthalein glucuronide sodium involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

Hydrolysis by β-Glucuronidase

The primary chemical reaction involves enzymatic cleavage of the glucuronide bond by β-glucuronidase, releasing free phenolphthalein and glucuronic acid. This reaction is pH-dependent and varies by enzyme source:

-

Optimal pH : Activity peaks between pH 4.5–5.5 for bacterial enzymes (E. coli β-glucuronidase) and pH 6.8–7.4 for mammalian enzymes .

-

Temperature : Typically conducted at 37°C to mimic physiological conditions .

-

Enzyme Sources : E. coli (highest activity), Patella vulgata (limited activity), and human intestinal microbiota .

Reaction Equation :

Phenolphthalein glucuronideβ glucuronidasePhenolphthalein+Glucuronic acid

Reaction Kinetics and Environmental Factors

Studies comparing enzymatic efficiency across substrates and pH levels reveal significant variability:

Biological and Toxicological Relevance

-

Enterohepatic Recirculation : Hydrolysis by gut microbiota regenerates free phenolphthalein, enabling reabsorption and prolonging systemic exposure .

-

Carcinogenicity Studies : Phenolphthalein (released upon hydrolysis) has been linked to thymic lymphomas in rodents at high doses, though its glucuronide form is non-mutagenic under controlled conditions .

Industrial and Synthetic Considerations

Aplicaciones Científicas De Investigación

Phenolphthalein glucuronide (sodium) is widely used in scientific research for the detection and quantification of β-glucuronidase activity. This enzyme is present in various tissues and fluids and plays a crucial role in the metabolism of glucuronides. The compound is used in:

Biochemical assays: To measure β-glucuronidase activity in biological samples.

Medical research: To study the role of β-glucuronidase in diseases such as cancer and liver disorders.

Environmental monitoring: To detect β-glucuronidase activity in water samples, indicating the presence of fecal contamination.

Mecanismo De Acción

Phenolphthalein glucuronide (sodium) exerts its effects through its interaction with the enzyme β-glucuronidase. The enzyme catalyzes the hydrolysis of the glucuronide bond, releasing phenolphthalein. This reaction can be monitored by measuring the increase in absorbance at a specific wavelength, which corresponds to the release of phenolphthalein .

Comparación Con Compuestos Similares

Phenolphthalein glucuronide (sodium) is unique due to its specific use as a substrate for β-glucuronidase. Similar compounds include:

4-Nitrophenyl β-D-glucuronide: Another substrate for β-glucuronidase, which releases 4-nitrophenol upon hydrolysis.

Morphine-3-O-β-D-glucuronide: Used in the detection of β-glucuronidase activity in drug metabolism studies.

Quercetin-3-O-β-D-glucuronide: Utilized in the study of flavonoid metabolism and β-glucuronidase activity.

Phenolphthalein glucuronide (sodium) is preferred in certain applications due to its chromogenic properties, which allow for easy detection and quantification of enzyme activity .

Propiedades

Número CAS |

6820-54-8 |

|---|---|

Fórmula molecular |

C26H21NaO10 |

Peso molecular |

516.4 g/mol |

Nombre IUPAC |

sodium;(3R,4R,5S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylate |

InChI |

InChI=1S/C26H22O10.Na/c27-15-9-5-13(6-10-15)26(18-4-2-1-3-17(18)24(33)36-26)14-7-11-16(12-8-14)34-25-21(30)19(28)20(29)22(35-25)23(31)32;/h1-12,19-22,25,27-30H,(H,31,32);/q;+1/p-1/t19-,20-,21+,22?,25?,26?;/m1./s1 |

Clave InChI |

GBLJULUMBNYFAK-QSWOTDOPSA-M |

SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |

SMILES isomérico |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC5[C@H]([C@@H]([C@H](C(O5)C(=O)[O-])O)O)O.[Na+] |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.